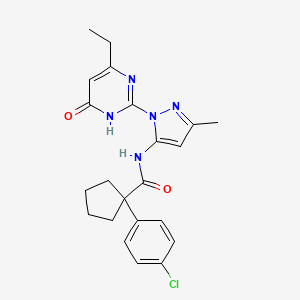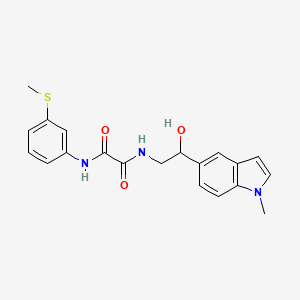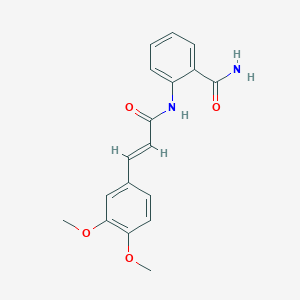
Methyl 2-isothiocyanato-4-phenylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-isothiocyanato-4-phenylthiophene-3-carboxylate” is a chemical compound with the CAS Number: 2241138-49-6 . It is a highly reactive organic compound that has gained significant attention in recent years due to its unique properties that make it a promising candidate for various fields of research and industry.
Molecular Structure Analysis
The molecular structure of “Methyl 2-isothiocyanato-4-phenylthiophene-3-carboxylate” can be represented by the Inchi Code: 1S/C13H9NO2S2/c1-16-13(15)11-10(7-18-12(11)14-8-17)9-5-3-2-4-6-9/h2-7H,1H3 . The molecular weight of this compound is 275.35 .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 2-isothiocyanato-4-phenylthiophene-3-carboxylate” include a molecular weight of 275.35 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
Antimicrobial Applications
This compound has been studied for its potential in combating microbial infections. It’s part of a class of thiophene derivatives that have shown effectiveness against a range of bacteria and fungi. For instance, certain thiophene analogues exhibit potent antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against species such as Candida albicans .
Antioxidant Properties
In the realm of oxidative stress research, Methyl 2-isothiocyanato-4-phenylthiophene-3-carboxylate derivatives may offer antioxidant capabilities. This is crucial in the development of treatments for diseases caused by oxidative damage at the cellular level .
Anticancer Activity
The compound’s derivatives have been synthesized and evaluated for their anticancer properties. Specifically, they have been tested against human lung cancer cell lines, showing promising results in inhibiting cancer cell proliferation .
Anticorrosion Potential
In materials science, the anticorrosion activity of thiophene derivatives, including this compound, is of significant interest. They can be applied as coatings or additives to prevent metal corrosion, which has vast implications for industrial applications .
Chemical Synthesis
This compound is also valuable in chemical synthesis, serving as a building block for creating various chemical entities. Its structure allows for modifications that can lead to the development of new compounds with desired properties .
Biotechnological Research
In biotechnology, the compound’s derivatives could be utilized in the design of new biological assays or as part of the development process for biologically active molecules. This can aid in the discovery of novel bioactive compounds .
Agricultural Applications
While specific applications in agriculture are not directly mentioned in the available literature, thiophene derivatives often play a role in the development of new agrochemicals. Their potential use could be in creating pesticides or herbicides that target specific pests or weeds without harming crops .
Propriétés
IUPAC Name |
methyl 2-isothiocyanato-4-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2S2/c1-16-13(15)11-10(7-18-12(11)14-8-17)9-5-3-2-4-6-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBDUVGOXMWXIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC=C2)N=C=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-oxo-2-(4-phenoxyanilino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2602466.png)

![N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2602471.png)


![3-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2602475.png)
![(E)-4-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-3-buten-2-one](/img/structure/B2602477.png)
![4-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2602480.png)
![(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2602482.png)
![6-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2602483.png)



